叔丁基 1H-咪唑-4-基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

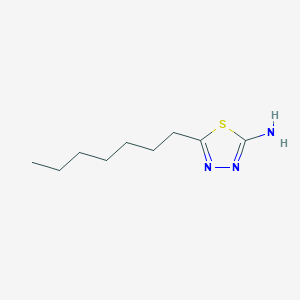

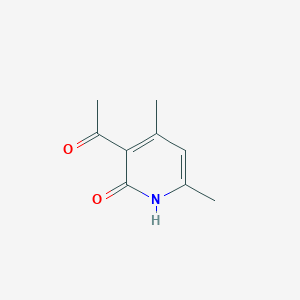

Tert-butyl 1H-imidazol-4-ylcarbamate is a chemical compound that is part of a broader class of imidazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The imidazole ring, a five-membered planar heterocycle containing two nitrogen atoms, is a key structural feature in these molecules, which can be modified to produce various derivatives with different properties and reactivities.

Synthesis Analysis

The synthesis of imidazole derivatives, such as tert-butyl 1H-imidazol-4-ylcarbamate, often involves metalation reactions, as seen in the synthesis of 1-tert-butyl-2-diphenylphosphino-imidazole . Another approach includes the reaction of imidazo[1,2-a]pyridines with different reagents to introduce the carbamate moiety, leading to compounds with significant α-glucosidase inhibitory activity . The synthesis of related compounds can also involve the use of di-tert-butyldicarbonate (Boc anhydride) to introduce the tert-butyl carbamate protecting group .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which can be substituted at various positions to yield a wide range of compounds. For instance, the crystal structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate shows a strong interaction between the sulfonyl group and the thiadiazole ring . Similarly, the crystal structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester reveals a non-planar conformation with a dihedral angle between the carbazole and amide moieties .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including oxidation, complexation, and elimination reactions. For example, 1-tert-butyl-2-diphenylphosphino-imidazole was subjected to oxidation and complexation reactions to yield corresponding products . The gas-phase elimination kinetics of tert-butyl esters of carbamic acids, including 1-(tert-butoxycarbonyl)-imidazole, have been studied, revealing that these reactions are homogeneous, unimolecular, and follow a first-order rate law .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments provides insights into the compound's structure . The thermal analysis of single crystals can also provide information about the stability and decomposition of these compounds . Additionally, the reactivity of N-tert-butyl-1,2-diaminoethane, a related compound, with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt illustrates the chemical reactivity of these molecules .

科学研究应用

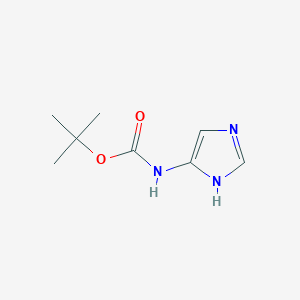

催化应用

- 叔丁基苯酚,使用与叔丁基 1H-咪唑-4-基氨基甲酸酯相关的催化剂合成,广泛用作有机合成中的中间体。为此合成的催化剂 1H-咪唑-1-乙酸甲苯磺酸酯 ([HIMA]OTs) 在苯酚和叔丁醇的烷基化反应中显示出有希望的结果,表明在叔丁基苯酚合成中具有潜在的工业应用 (张等人,2022)。

化学传感器的合成

- 咪唑衍生物,包括叔丁基 1H-咪唑-4-基氨基甲酸酯,用于开发可逆发光传感器。这些传感器可以检测氰化物和汞离子,对 CN- 离子表现出特定的反应性,从而导致荧光猝灭。该应用对于环境监测和安全具有重要意义 (Emandi 等人,2018)。

与金属化剂的反应

- 与叔丁基 1H-咪唑-4-基氨基甲酸酯相关的化合物 1-叔丁基-2-二苯基膦-咪唑用于与不同试剂的金属化反应,导致各种氧化和络合反应。这项研究证明了叔丁基咪唑衍生物在与多种元素形成配合物方面的多功能性,这可能对材料科学和催化产生影响 (Sauerbrey 等人,2011)。

有机发光器件中的应用

- 与叔丁基 1H-咪唑-4-基氨基甲酸酯相关的化合物用于合成蓝光发光器件的材料。它们的热稳定性和电化学性质使其适用于 OLED,表明在显示技术中具有显着的潜力 (Li 等人,2021)。

药物中间体合成

- 该化合物用作唑来膦酸等药物的合成中间体。该过程涉及咪唑的 N-烷基化和酯裂解,突出了其在制造医学上重要物质中的作用 (Singh 等人,2008)。

作用机制

Mode of Action

It’s likely that the compound interacts with its targets via the imidazole ring, a common structure in many biologically active compounds .

Biochemical Pathways

Given the presence of the imidazole ring, it may interact with enzymes or receptors that recognize this structure .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

属性

IUPAC Name |

tert-butyl N-(1H-imidazol-5-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-5-10-6/h4-5H,1-3H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNNJHSBTRIYHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339713 |

Source

|

| Record name | tert-butyl N-(1H-imidazol-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1H-imidazol-4-ylcarbamate | |

CAS RN |

34665-48-0 |

Source

|

| Record name | tert-butyl N-(1H-imidazol-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1H-imidazol-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

acetate](/img/structure/B1332300.png)